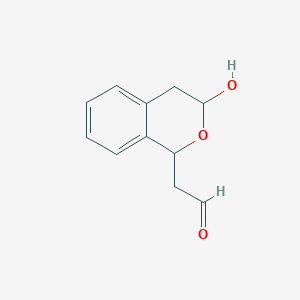
(3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a benzopyran ring system with a hydroxy group and an acetaldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized via an intramolecular aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the benzopyran ring.
Scientific Research Applications
Chemistry: In chemistry, (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used in biochemical assays to investigate its effects on various biological systems.
Medicine: In medicinal chemistry, derivatives of benzopyrans are explored for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound may serve as a lead compound for drug development.
Industry: Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the acetaldehyde group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)methanol
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)propionaldehyde
Comparison: Compared to its analogs, (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct reactivity. This functional group allows for specific chemical transformations that are not possible with its alcohol or acid counterparts. The compound’s unique structure also influences its biological activity, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
129811-96-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3-hydroxy-3,4-dihydro-1H-isochromen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-5-10-9-4-2-1-3-8(9)7-11(13)14-10/h1-4,6,10-11,13H,5,7H2 |
InChI Key |
JEHFYSYHVVIXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C2=CC=CC=C21)CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















